

# Dihydroergotamine-d3 molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Dihydroergotamine-d3**

Cat. No.: **B15554310**

[Get Quote](#)

## Technical Guide: Dihydroergotamine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Dihydroergotamine-d3**, a deuterated analog of the well-established migraine therapeutic, Dihydroergotamine. This document outlines its core molecular properties, mechanism of action, and relevant experimental protocols, designed to support research and development activities.

## Core Molecular and Physicochemical Properties

Stable isotope-labeled compounds like **Dihydroergotamine-d3** are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis. The introduction of deuterium atoms provides a distinct mass shift for mass spectrometry-based detection without significantly altering the molecule's chemical and biological properties.

| Property           | Dihydroergotamine-d3                                                                                                                                                      | Dihydroergotamine (Non-deuterated)                                               |
|--------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------|
| Molecular Formula  | C <sub>33</sub> H <sub>34</sub> D <sub>3</sub> N <sub>5</sub> O <sub>5</sub>                                                                                              | C <sub>33</sub> H <sub>37</sub> N <sub>5</sub> O <sub>5</sub>                    |
| Molecular Weight   | 586.71 g/mol                                                                                                                                                              | 583.68 g/mol                                                                     |
| CAS Number         | Not widely available                                                                                                                                                      | 511-12-6                                                                         |
| Chemical Structure | A semisynthetic derivative of ergotamine where the 9,10 double bond of the ergoline ring system is hydrogenated, and three hydrogen atoms are substituted with deuterium. | A semisynthetic ergot alkaloid derived from the hydrogenation of ergotamine. [1] |

## Mechanism of Action: A Multi-Receptor Signaling Cascade

Dihydroergotamine exerts its therapeutic effects through a complex interaction with multiple receptor systems, primarily within the central and peripheral nervous systems. Its primary mechanism is attributed to its agonist activity at serotonin (5-HT) receptors, particularly the 5-HT<sub>1B</sub> and 5-HT<sub>1D</sub> subtypes.[2] Additionally, it interacts with adrenergic and dopaminergic receptors.

Activation of 5-HT<sub>1B</sub> receptors on the smooth muscle of cranial blood vessels leads to vasoconstriction, counteracting the vasodilation associated with migraine attacks.[1] Agonism at 5-HT<sub>1D</sub> receptors located on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), which are pivotal in the pathophysiology of migraine pain.[2] The broad receptor profile of Dihydroergotamine contributes to its sustained clinical efficacy.

[Click to download full resolution via product page](#)

Caption: Dihydroergotamine's multi-receptor signaling cascade leading to migraine relief.

## Quantitative Pharmacological Data

The following tables summarize key quantitative data for Dihydroergotamine, providing insights into its receptor binding affinity and pharmacokinetic profile.

Table 1: Receptor Binding Affinities (IC50, nM)

| Receptor Subtype | IC50 (nM)                              |
|------------------|----------------------------------------|
| 5-HT1B           | 0.58                                   |
| 5-HT1D           | Data not consistently reported as IC50 |
| α-adrenergic2B   | 2.8                                    |
| Dopamine D2      | 0.47                                   |
| 5-HT4E           | 230                                    |
| Dopamine D5      | 370                                    |

Table 2: Pharmacokinetic Parameters of Dihydroergotamine (Varying by Route of Administration)

| Parameter                         | Intravenous (IV) | Intramuscular (IM) | Subcutaneous (SC) | Intranasal (IN) |
|-----------------------------------|------------------|--------------------|-------------------|-----------------|
| Bioavailability                   | 100%             | 100%               | 100%              | ~32-40%         |
| Tmax (Time to Peak Concentration) | 1-2 minutes      | 24 minutes         | ~30 minutes       | 30-60 minutes   |
| Elimination Half-life             | ~9 hours         | ~9 hours           | ~9 hours          | ~9 hours        |

## Experimental Protocols

### Synthesis of Dihydroergotamine and Isotopic Labeling

#### 1. Synthesis of Dihydroergotamine from Ergotamine:

Dihydroergotamine is produced via the catalytic hydrogenation of ergotamine.<sup>[3][4][5]</sup> This process selectively reduces the double bond at the 9,10 position of the ergoline ring system.

- Starting Material: Ergotamine Tartrate

- Reaction: Catalytic hydrogenation. A common method involves dissolving ergotamine in a suitable solvent and reacting it with hydrogen gas in the presence of a palladium catalyst.
- Purification: The resulting Dihydroergotamine is purified using chromatographic techniques to remove any unreacted starting material and byproducts.

## 2. Isotopic Labeling Strategy for **Dihydroergotamine-d3**:

A general strategy for the synthesis of isotopically labeled ergot alkaloids involves N<sup>6</sup>-demethylation followed by remethylation with a labeled methylating agent.[6][7]

- Demethylation: The N<sup>6</sup>-methyl group of the ergoline ring is removed to produce the nor-ergotamine derivative.
- Remethylation with Deuterated Reagent: The nor-ergotamine intermediate is then remethylated using a deuterated methylating agent, such as <sup>13</sup>CD<sub>3</sub>-I (trideuteromethyl iodide), to introduce the deuterium label.[6][7]
- Purification: The final **Dihydroergotamine-d3** product is purified using preparative High-Performance Liquid Chromatography (HPLC).[7]

## Analytical Methods

### 1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification:

LC-MS/MS is a highly sensitive and specific method for the quantification of Dihydroergotamine in biological matrices.

- Chromatography: A C8 or C18 reverse-phase column is typically used. For example, an Agilent Eclipse XDB-C8 column (5 μm, 4.6 x 150 mm) can be employed.[8]
- Mobile Phase: A gradient elution with a mixture of an acidic buffer (e.g., 1.5% formic acid in water) and acetonitrile is common.[8]
- Detection: Tandem mass spectrometry is used for detection, often in positive ion mode, monitoring specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard (**Dihydroergotamine-d3**).

## 2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

<sup>1</sup>H and <sup>13</sup>C NMR are essential for the structural elucidation and confirmation of Dihydroergotamine and its derivatives. Spectral data for Dihydroergotamine tartrate is available in chemical databases, which can serve as a reference for the characterization of **Dihydroergotamine-d3**.<sup>[9]</sup> The absence of the proton signal corresponding to the deuterated position and the characteristic splitting pattern in the <sup>13</sup>C NMR spectrum would confirm the isotopic labeling.

## 3. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy can be used to identify the functional groups present in the Dihydroergotamine molecule. The spectrum would show characteristic peaks for the amide, hydroxyl, and aromatic functionalities. While a detailed spectral analysis is beyond the scope of this guide, FTIR serves as a valuable tool for identity confirmation.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Dihydroergotamine | C33H37N5O5 | CID 10531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ergotamine and dihydroergotamine: history, pharmacology, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DIHYDROERGOTAMINE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference, Grants, Exam Alerts [gpatindia.com]
- 4. The pharmacology of ergotamine and dihydroergotamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Updated Evaluation of IV Dihydroergotamine (DHE) for Refractory Migraine: Patient Selection and Special Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]

- 8. revroum.lew.ro [revroum.lew.ro]
- 9. DIHYDROERGOTAMINE TARTRATE CRYSTALLINE(5989-77-5) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Dihydroergotamine-d3 molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15554310#dihydroergotamine-d3-molecular-weight-and-formula\]](https://www.benchchem.com/product/b15554310#dihydroergotamine-d3-molecular-weight-and-formula)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)